Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate is a complex organic compound characterized by its unique chemical structure This compound features a sulfonylamino group attached to a phenylpropanoate backbone, with additional chlorinated and hydroxylated phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate. This intermediate is then reacted with methyl 3-phenylpropanoate under controlled conditions to yield the final product. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature and pH controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality. Industrial methods focus on maximizing efficiency, yield, and cost-effectiveness while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the sulfonyl group or to alter the chlorinated phenyl ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule, potentially altering its chemical and physical properties.
Scientific Research Applications
Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form strong hydrogen bonds with active sites, inhibiting enzyme activity. Additionally, the chlorinated phenyl groups may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
- Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-(4-chlorophenyl)propanoate
Uniqueness
Methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorinated and hydroxylated phenyl groups, along with the sulfonylamino moiety, allows for diverse reactivity and interaction with biological targets, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-[(3,5-dichloro-2-hydroxyphenyl)sulfonylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO5S/c1-24-16(21)13(7-10-5-3-2-4-6-10)19-25(22,23)14-9-11(17)8-12(18)15(14)20/h2-6,8-9,13,19-20H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZRJLUJLGDINZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NS(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.